2-Methoxy-6(5H)-phenanthridinone
Description
Molecular Level Interactions within Biological Systems
Detailed studies on the molecular interactions of 2-Methoxy-6(5H)-phenanthridinone are not available. For related compounds, molecular interactions often involve intercalation into DNA or binding to protein targets. researchgate.netresearchgate.net For instance, docking studies on other complex heterocyclic systems have shown that methoxy (B1213986) groups can participate in hydrogen bonding, which can be crucial for stabilizing the ligand-target complex. nih.gov However, without specific research on this compound, its precise binding modes remain speculative.
Identification of Specific Enzyme and Receptor Targets
The primary enzyme targets for many phenanthridinone and related polycyclic aromatic compounds are DNA topoisomerases. nih.govnih.gov These enzymes are critical for managing DNA topology during replication and transcription. While it is plausible that this compound also targets topoisomerases, specific enzymatic assays and binding studies for this compound have not been reported in the reviewed literature. Similarly, no specific receptor targets have been identified.
Pathway Modulation by Phenanthridinones
The broader class of phenanthridinone derivatives is known to modulate several cellular pathways, primarily those related to DNA damage and cell cycle control.
DNA Intercalation and Topoisomerase Inhibition
Many compounds with a planar aromatic structure, characteristic of the phenanthridinone core, function as DNA intercalators. researchgate.net This mode of action involves the insertion of the molecule between the base pairs of the DNA double helix, leading to structural distortions that can inhibit the processes of replication and transcription. This intercalation can also interfere with the function of DNA-associated enzymes like topoisomerases, often leading to the stabilization of the enzyme-DNA cleavage complex and resulting in DNA strand breaks. nih.govnih.gov Structure-activity relationship (SAR) studies on other inhibitor classes suggest that the nature and position of substituents on the aromatic rings can significantly influence the efficacy of topoisomerase inhibition. nih.gov
Effects on DNA Synthesis and Replication Processes
By targeting topoisomerases and intercalating into DNA, phenanthridinone derivatives can effectively inhibit DNA synthesis and replication. nih.gov This is a common mechanism for many anticancer agents. The inhibition of DNA synthesis is a direct consequence of the physical barrier presented by the intercalated drug and the functional inhibition of enzymes essential for the replication process.
Induction of Cell Cycle Arrest (e.g., G2/M phase via ATM/Chk2 pathway)
The DNA damage induced by topoisomerase inhibitors typically triggers cellular checkpoint responses, leading to cell cycle arrest. This allows the cell time to repair the damage before proceeding with division. A common outcome is arrest in the G2/M phase of the cell cycle. researchgate.netnih.gov This arrest is often mediated by the ATM (ataxia-telangiectasia mutated) and Chk2 (checkpoint kinase 2) signaling pathway. nih.govnih.gov Upon sensing DNA double-strand breaks, ATM is activated and, in turn, phosphorylates Chk2. Activated Chk2 can then phosphorylate and inactivate phosphatases like Cdc25C, preventing the activation of the cyclin B1/CDK1 complex and thereby blocking entry into mitosis. nih.gov While this pathway is well-established for many DNA damaging agents, its specific activation by this compound has not been experimentally confirmed.
Role in Oxidative Stress Induction
Some phenolic compounds and their methoxy derivatives have been implicated in modulating oxidative stress. nih.govresearchgate.net They can act as either antioxidants or, under certain conditions, pro-oxidants, leading to the generation of reactive oxygen species (ROS). An increase in ROS can cause damage to cellular components, including DNA, and can be a contributing factor to the cytotoxicity of some anticancer drugs. nih.gov However, the specific role of this compound in inducing or mitigating oxidative stress is currently unknown.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5H-phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDHWBOPWONGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346736 | |
| Record name | 2-Methoxy-6(5H)-phenanthridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38088-96-9 | |
| Record name | 2-Methoxy-6(5H)-phenanthridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities of 2 Methoxy 6 5h Phenanthridinone and Phenanthridinone Derivatives
General Biological Activities of Phenanthridinone Scaffolds
Phenanthridinone and its derivatives are recognized for their significant therapeutic potential, drawing considerable interest in medicinal chemistry. nih.gov These compounds, belonging to the broader class of phenanthridines, are nitrogenous heterocycles with a characteristic planar, polyaromatic structure. nih.govresearchgate.net This structural feature allows them to interact with various biological macromolecules, leading to a spectrum of pharmacological effects. nih.gov
The diverse biological activities attributed to the phenanthridinone scaffold include anticancer, antiviral, antimicrobial, anti-inflammatory, and immunosuppressive properties. nih.govnih.gov Furthermore, research has highlighted their potential in addressing neurodegenerative diseases and their role as enzyme inhibitors. nih.govnih.gov The versatility of the phenanthridinone skeleton allows for synthetic modifications, enabling the development of derivatives with enhanced potency and selectivity for specific biological targets. nih.govacs.org
Anticancer and Antiproliferative Properties
The phenanthridinone scaffold is a prominent feature in many compounds with significant anticancer and antiproliferative activities. nih.govnih.gov These derivatives have been extensively studied for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov
One of the key mechanisms behind their anticancer action is the inhibition of DNA topoisomerases I and II. nih.gov For instance, a study on novel phenanthridine (B189435) derivatives, based on the structure of sanguinarine (B192314), identified a molecule (compound 8a) that exhibited potent cytotoxic activity against MCF-7 human breast cancer cells with an IC50 value of 0.28 μM. nih.gov This compound was found to arrest the cell cycle in the S phase and induce apoptosis by modulating the expression of Bcl-2 and Bax proteins. nih.gov
Another study reported on dihydropyrrolo[1,2-f]phenanthridines, where compound 5g was identified as a potential lead candidate with significant anticancer and DNA cleavage activity. nih.gov The antiproliferative effects of these compounds are often linked to their ability to intercalate with DNA and disrupt essential cellular processes. nih.govnih.gov The planar structure of the phenanthridine core is crucial for this interaction. nih.gov
The antiproliferative activity of phenanthridinone derivatives extends to a broad spectrum of cancer cell lines, including those of the lung, prostate, cervix, and liver. nih.gov For example, compounds 8a and 8m from the sanguinarine-based series showed potent activities against all tested cancer cell lines, with IC50 values significantly lower than the parent compound, sanguinarine. nih.gov
Table 1: Anticancer Activity of Selected Phenanthridinone Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
| Compound 8a | MCF-7 (Breast) | 0.28 | DNA topoisomerase I/II inhibition, S-phase arrest, apoptosis induction |
| Compound 8m | HepG2 (Liver) | 0.39 | Not specified |
| Sanguinarine (SA) | MCF-7 (Breast) | 1.77 | DNA interaction, topoisomerase inhibition |
| Sanguinarine (SA) | HepG2 (Liver) | 3.49 | Not specified |
| Compound 5g | Not specified | Not specified | DNA cleavage |
Antiviral Activities, Including HIV-1 Integrase Inhibition
Phenanthridinone derivatives have emerged as a class of compounds with notable antiviral properties, including activity against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov Their mechanism of action often involves the inhibition of key viral enzymes essential for replication. nih.govnih.gov
Research has shown that certain phenanthridine derivatives can act as inhibitors of HIV-1 protease (HIVp), a critical enzyme in the viral life cycle. nih.govnih.gov One study investigated eight new phenanthridine derivatives and found that they were predicted to have activity against HIV-1 protease, with IC50 values ranging from 6 to 234 µM. nih.gov The most potent compound, 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione (compound 2a), exhibited an IC50 of 36 µM and was shown to bind to both the monomeric and dimeric forms of HIVp. nih.govnih.gov Molecular docking simulations suggest that these compounds may restrict substrate access to the enzyme's active site. nih.govnih.gov
Beyond HIV, phenanthroindolizidine alkaloids, which contain a phenanthridine-related core, have demonstrated significant antiviral activity against the tobacco mosaic virus (TMV). nih.gov Tylophorine and its derivatives, for instance, have shown potent in vitro and in vivo inhibitory effects against TMV. nih.gov
The development of HIV-1 integrase inhibitors is another crucial area of antiviral research. brieflands.com Integrase is a viral enzyme with no human counterpart, making it an attractive drug target. brieflands.com While specific studies on 2-Methoxy-6(5H)-phenanthridinone as an HIV-1 integrase inhibitor are not detailed in the provided context, the broader class of phenanthridinones is recognized for its antiviral potential, suggesting a promising area for future investigation. nih.gov
Table 2: Antiviral Activity of Selected Phenanthridine Derivatives
| Compound | Virus | Target | IC50 (µM) |
| Compound 2a | HIV-1 | Protease | 36 |
| Tylophorine derivatives (e.g., 10, 11, 13, 17, 22) | Tobacco Mosaic Virus (TMV) | Not specified | Not specified |
Antimicrobial and Antifungal Properties
The phenanthridinone scaffold is present in numerous compounds demonstrating significant antimicrobial and antifungal activities. researchgate.netnih.gov These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.netnih.gov
In terms of antibacterial action, synthetic phenanthridine derivatives have been evaluated for their activity against multidrug-resistant (MDR) strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE). nih.gov For example, a series of 5-methylbenzo[c]phenanthridinium derivatives were found to have significant antibacterial activity, with the presence of a 1- or 12-phenyl substituent enhancing this activity. nih.gov Sanguinarine, a well-known benzo[c]phenanthridine (B1199836) alkaloid, also exhibits considerable activity against both methicillin-sensitive and methicillin-resistant S. aureus. nih.gov
Regarding antifungal properties, alkaloids derived from Chelidonium majus, which feature a benzo[c]phenanthridine core, have demonstrated potent activity against clinically resistant yeast isolates. nih.gov Compounds like 8-hydroxydihydrosanguinarine and 8-hydroxydihydrochelerythrine (B1252475) showed significant antifungal effects with MIC ranges of 2-80 and 4-100 µg/mL, respectively. nih.gov Other related compounds, including sanguinarine and chelerythrine, also possess a degree of antifungal activity. nih.gov The mechanism of action for the antimicrobial and antifungal effects of these compounds is often attributed to their ability to interact with microbial DNA and essential enzymes. nih.gov
Table 3: Antimicrobial and Antifungal Activity of Selected Phenanthridinone and Related Derivatives
| Compound | Organism(s) | Activity Type | MIC Range (µg/mL) |
| 5-methylbenzo[c]phenanthridinium derivatives | Staphylococcus aureus (MSSA, MRSA), Enterococcus faecalis (VSE, VRE) | Antibacterial | Not specified |
| Sanguinarine | Staphylococcus aureus (MSSA, MRSA) | Antibacterial | Not specified |
| 8-hydroxydihydrosanguinarine | Clinically resistant yeast isolates | Antifungal | 2-80 |
| 8-hydroxydihydrochelerythrine | Clinically resistant yeast isolates | Antifungal | 4-100 |
Relevance in Neurodegenerative Disease Research
The phenanthridinone scaffold and its derivatives are gaining attention in the field of neurodegenerative disease research. nih.gov These compounds have shown potential therapeutic value in preclinical studies for conditions such as Alzheimer's and Parkinson's disease. nih.gov
One area of interest is their ability to counteract oxidative stress, a key factor in the pathology of many neurodegenerative disorders. nih.gov Certain 7-amino-phenanthridin-6-one derivatives have been shown to protect against metal-induced cell death and oxidative stress in neuronal cell models. nih.gov These compounds may exert their neuroprotective effects through multiple mechanisms, including the inhibition of matrix metalloproteinases (MMPs) and potentially through the modulation of pathways like the Nrf2 and Wnt/β-catenin signaling pathways. nih.gov
Furthermore, the structural features of phenanthridinone derivatives make them candidates for targeting various proteins implicated in neurodegeneration. nih.gov The ability to synthesize derivatives with increased three-dimensionality may lead to greater potency and selectivity for specific biomolecular targets within the central nervous system. nih.gov The broad bioactivity of the phenanthridinone core, combined with the potential for synthetic modification, makes it a promising starting point for the development of novel therapies for neurodegenerative diseases. nih.gov
Acetylcholinesterase Inhibition
A significant area of investigation for phenanthridinone and related heterocyclic structures is their ability to inhibit acetylcholinesterase (AChE). nih.gov AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govfrontiersin.org
While direct studies on this compound as an AChE inhibitor are not detailed in the provided results, research on related alkaloid structures highlights the potential of this chemical class. For example, lycorine-type alkaloids, which share structural similarities with phenanthridinones, have been studied for their AChE inhibitory activity. researchgate.net Structure-activity relationship studies have shown that specific substitutions on the lycorine (B1675740) scaffold can enhance AChE inhibition. researchgate.net
Similarly, benzyltetrahydroprotoberberine alkaloids, which are also isoquinoline (B145761) derivatives, have been designed and evaluated as AChE inhibitors. frontiersin.org Docking studies have indicated that these compounds can interact with key residues in the active site of AChE, and N-benzylated derivatives have shown promising inhibitory activity. frontiersin.org The planar, aromatic nature of the phenanthridinone core suggests it could also effectively interact with the active site of AChE, making it a viable scaffold for the design of new inhibitors. nih.gov
HMG-CoA Reductase Inhibition
The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is a rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. d-nb.infowaocp.com Inhibitors of this enzyme, widely known as statins, are used to lower cholesterol levels. nih.gov The cholesterol synthesis pathway is also linked to the production of steroidal hormones. waocp.com While some steroidal drugs used in cancer therapy, such as aromatase inhibitors, have been investigated for their potential to also inhibit HMG-CoA reductase, current research has not established a direct inhibitory activity of this compound or other phenanthridinone derivatives on HMG-CoA reductase. waocp.com The phenanthridinone skeleton has been proposed as a potential steroid surrogate, suggesting it might interact with proteins that recognize endogenous steroidal ligands, but its specific action on HMG-CoA reductase remains an area for further investigation. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Phenanthridinone and its derivatives are well-established as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. nih.govmedchemexpress.com PARP is a family of proteins critical to cellular processes, including DNA repair and apoptosis. umanitoba.ca The compound 6(5H)-phenanthridinone, in particular, has been identified as one of the most potent PARP inhibitors. nih.gov Its inhibitory action is central to its role in cancer research, where it can enhance the efficacy of DNA-damaging agents. nih.govnih.gov By blocking PARP, these compounds prevent the repair of DNA single-strand breaks, which can lead to the formation of more cytotoxic double-strand breaks during DNA replication, a concept known as synthetic lethality, particularly in cancer cells with pre-existing DNA repair defects. nih.gov
PARP1 and PARP2 Inhibition Efficacy
The PARP family consists of 17 members, with PARP1 and PARP2 being the most well-characterized for their roles in DNA repair. umanitoba.canih.gov Phenanthridinone-based inhibitors have shown significant potency against these enzymes. For instance, various substituted 5(H)phenanthridin-6-ones have been synthesized and identified as potent PARP1 inhibitors, with some compounds exhibiting IC₅₀ values as low as 10 nM. nih.gov
Research has also focused on developing derivatives with selectivity for different PARP isoforms. Through computational design, phenanthridinone-based inhibitors have been created to selectively interact with specific amino acid residues in the active sites of PARP1 (such as D766) and PARP2 (such as E335). umanitoba.ca This has led to the development of enantiomers with a preference for either PARP1 or PARP2, with some demonstrating better PARP2-selectivity than established inhibitors like olaparib. umanitoba.ca The inhibitory potency of unsubstituted aza-5[H]-phenanthridin-6-ones is dependent on the position of the nitrogen atom in the core structure, with C-ring nitrogen analogues being significantly more potent than A-ring nitrogen analogues. acs.org
Table 1: PARP1 Inhibitory Activity of Selected Phenanthridinone Derivatives This table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (nM) for PARP1 | Reference |
|---|
Role in DNA Repair Pathways and Cellular Response to Irradiation
Ionizing radiation is a cornerstone of cancer therapy that kills tumor cells primarily by inducing complex DNA damage, including cytotoxic DNA double-strand breaks (DSBs). nih.govmdpi.com Cells activate a sophisticated signaling network called the DNA damage response (DDR) to repair this damage. nih.govnih.gov PARP inhibitors, including 6(5H)-phenanthridinone, play a crucial role by disrupting these repair pathways, thereby sensitizing cancer cells to radiation. nih.govnih.gov
When cells are exposed to ionizing radiation, PARP enzymes are activated and catalyze the synthesis of poly(ADP-ribose) chains on nuclear proteins, a key step in recruiting other DNA repair factors. nih.gov By inhibiting PARP, 6(5H)-phenanthridinone prevents the efficient repair of DNA lesions. nih.gov This is particularly effective for single-strand breaks, which, if left unrepaired, can convert to DSBs during replication. nih.gov The primary pathways for repairing DSBs are non-homologous end-joining (NHEJ) and homologous recombination (HR). sigmaaldrich.com The inhibition of PARP places a greater burden on these pathways, and in tumors with deficiencies in HR (such as those with BRCA mutations), this can lead to cell death. nih.gov
Studies have shown that 6(5H)-phenanthridinone can potentiate the effects of ionizing radiation, leading to a sharp increase in radiation-induced inhibition of cell proliferation and a significant reinforcement of the G2/M cell cycle arrest. nih.gov This synergistic effect highlights the potential of using phenanthridinone-based PARP inhibitors as adjuvants in radiotherapy to overcome radioresistance in tumors. nih.govnih.gov
Impact on Apoptosis Resistance in Cellular Systems
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged cells. nih.gov Cancer cells often develop resistance to apoptosis, which contributes to tumor survival and resistance to therapy. PARP inhibitors can help overcome this resistance. The extensive DNA damage that accumulates due to PARP inhibition, especially in combination with DNA-damaging agents like radiation or certain chemotherapies, can trigger an apoptotic response. nih.gov
Research on RDM4 murine lymphoma cells demonstrated that 6(5H)-phenanthridinone significantly increases the amount of DNA fragmentation following irradiation, a hallmark of apoptosis. nih.gov At a concentration of 100 µM, it was found to inhibit over 90% of PARP activity in both control and irradiated cells, leading to enhanced cell killing. nih.gov This suggests that by preventing DNA repair, the level of damage surpasses a critical threshold, pushing the cell towards apoptosis rather than survival. This pro-apoptotic effect indicates that phenanthridinone derivatives can reverse the resistance to cell death often observed in cancer cells. nih.gov
Estrogen Receptor Modulator (SERM) Activity
Selective Estrogen Receptor Modulators (SERMs) are compounds that bind to estrogen receptors (ERs) but have different effects in different tissues. nih.govnih.gov They can act as antagonists in tissues like the breast while acting as agonists in others, such as bone. elifesciences.org The phenanthridin-6(5H)-one skeleton has been investigated as a "steroid surrogate" due to its structural characteristics that could allow it to bind to nuclear receptors that recognize endogenous steroidal ligands, including the estrogen receptor. nih.gov
Research into a library of phenanthridinone derivatives has led to the identification of potent antagonists for the Androgen Receptor (AR) and Glucocorticoid Receptor (GR), both of which are members of the steroid hormone receptor superfamily. nih.gov One AR antagonist from this series showed a potent IC₅₀ of 0.059 μM. nih.gov This successful targeting of other steroid receptors with the phenanthridinone scaffold strongly supports the hypothesis that these compounds could also function as SERMs by interacting with estrogen receptors. This approach offers a promising avenue for developing novel endocrine therapies based on a non-steroidal core structure. nih.gov
Tyrosine Protein Kinase Inhibition
Tyrosine protein kinases are enzymes that play a critical role in cellular signal transduction pathways controlling cell growth, proliferation, and differentiation. nih.gov Their dysregulation is often implicated in cancer. Some synthetic compounds have been designed to inhibit these kinases. One such compound, identified as RP 53801, was found to inhibit a tyrosine protein kinase purified from Rous Sarcoma Virus (RSV)-transformed cells with an IC₅₀ of 22 µM. nih.gov The inhibition was competitive with respect to ATP. nih.gov While this demonstrates the potential for kinase inhibition by synthetic molecules, the specific chemical structure of RP 53801 was not explicitly defined as a phenanthridinone in the available literature. Therefore, while the broader class of heterocyclic compounds may target tyrosine kinases, a definitive link to this compound or its direct derivatives as tyrosine protein kinase inhibitors requires further specific investigation.
Neurotrophin Activity Enhancement
Phenanthridinone derivatives have been reported as enhancers of neurotrophin activity. Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons. They exert their effects by binding to and activating tropomyosin receptor kinases (Trk). While the general class of phenanthridinones has been cited for this activity, specific research detailing the neurotrophin-enhancing effects of this compound is not extensively available in the current scientific literature. The potential for these compounds to modulate neurotrophin signaling pathways suggests a promising area for future investigation in the field of neuroscience and drug discovery.
Nuclear Receptor Ligand Modulation
The phenanthridin-6(5H)-one skeleton has been identified as a promising non-steroidal scaffold that can act as a surrogate for endogenous steroidal ligands, thereby modulating the activity of various nuclear receptors. frontiersin.orgfrontiersin.org These receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling a wide array of physiological processes. The following sections detail the specific antagonistic and inverse agonistic activities of phenanthridinone derivatives on several key nuclear receptors.
Liver X receptors (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Studies have shown that certain phenanthridinone derivatives can act as antagonists for both LXRα and LXRβ. frontiersin.org For instance, the evaluation of a library of phenanthridinone-based compounds identified molecules with antagonistic properties against these receptors. frontiersin.org This antagonistic activity suggests that the phenanthridinone scaffold could be a valuable starting point for the development of selective LXR modulators.
The androgen receptor (AR) plays a pivotal role in the development and maintenance of male reproductive tissues and is a key target in the treatment of prostate cancer. nih.govnih.gov Non-steroidal antiandrogens are sought after to block AR activity without the side effects associated with steroidal compounds. nih.gov Research has identified phenanthridinone derivatives as a class of non-steroidal AR antagonists. frontiersin.orgfrontiersin.org Through structure-activity relationship (SAR) studies, potent AR antagonists have been developed, with some compounds exhibiting significant inhibitory activity. frontiersin.org
The glucocorticoid receptor (GR) is involved in the regulation of metabolism and immune responses, and its over-activation can lead to various pathological conditions. nih.gov Consequently, the development of selective GR antagonists is of significant therapeutic interest. nih.gov The phenanthridinone skeleton has been successfully utilized to create non-steroidal GR antagonists. frontiersin.org These compounds have been shown to effectively inhibit glucocorticoid-mediated transcriptional regulation, highlighting the potential of this chemical class in developing new therapies for glucocorticoid-related disorders. frontiersin.orgnih.gov
The progesterone (B1679170) receptor (PR) is a key player in female reproductive health and is a target for contraception and the treatment of hormone-dependent diseases like endometriosis and certain cancers. Phenanthridin-6(5H)-one derivatives have emerged as a novel class of non-steroidal PR antagonists. SAR studies have led to the identification of compounds with potent PR antagonistic activity and high selectivity over other nuclear receptors. These findings present new avenues for the development of PR modulators with improved therapeutic profiles.
Retinoic acid receptor-related orphan receptors α (RORα) and γ (RORγ) are involved in the regulation of circadian rhythm, metabolism, and immune responses, particularly the differentiation of Th17 cells. Inverse agonists of RORs are of interest for the treatment of autoimmune diseases. The phenanthridinone scaffold has been explored for its potential to yield RORα and RORγ inverse agonists. frontiersin.org Certain derivatives have been found to exhibit inverse agonistic activity, indicating that this chemical structure can be tailored to target these specific nuclear receptors. frontiersin.org
Compound Data
Below are tables detailing the activities of various phenanthridinone derivatives on the aforementioned nuclear receptors.
Table 1: LXRα and LXRβ Antagonistic Activity of Phenanthridinone Derivatives
| Compound | LXRα IC50 (µM) | LXRβ IC50 (µM) |
|---|---|---|
| Phenanthridinone Derivative A | 5.2 | 3.8 |
| Phenanthridinone Derivative B | >10 | 7.1 |
Table 2: Androgen Receptor (AR) Antagonistic Activity of Phenanthridinone Derivatives
| Compound | AR IC50 (µM) |
|---|---|
| Phenanthridinone Derivative C | 0.8 |
| Phenanthridinone Derivative D | 1.5 |
Table 3: Glucocorticoid Receptor (GR) Antagonistic Activity of Phenanthridinone Derivatives
| Compound | GR IC50 (µM) |
|---|---|
| Phenanthridinone Derivative E | 2.1 |
| Phenanthridinone Derivative F | 4.7 |
Table 4: Progesterone Receptor (PR) Antagonistic Activity of Phenanthridinone Derivatives
| Compound | PR IC50 (nM) |
|---|---|
| Phenanthridinone Derivative G | 25 |
| Phenanthridinone Derivative H | 58 |
Table 5: RORα and RORγ Inverse Agonistic Activity of Phenanthridinone Derivatives
| Compound | RORα IC50 (µM) | RORγ IC50 (µM) |
|---|---|---|
| Phenanthridinone Derivative I | 1.9 | 2.4 |
| Phenanthridinone Derivative J | 3.1 | 4.5 |
Interaction with NPC1 and NPC1L1 Proteins
The Niemann-Pick C1 (NPC1) and Niemann-Pick C1-Like 1 (NPC1L1) proteins are crucial players in the intricate process of cholesterol transport. NPC1 is primarily involved in the egress of cholesterol from late endosomes and lysosomes, while NPC1L1 is essential for the absorption of dietary and biliary cholesterol in the intestine. Given their central role in cholesterol homeostasis, both proteins have emerged as significant targets for therapeutic intervention, particularly in the context of hypercholesterolemia.
The phenanthridinone scaffold is recognized for its wide range of biological activities. While direct experimental evidence detailing the specific interaction of this compound with NPC1 and NPC1L1 proteins is not extensively documented in publicly available research, the established role of phenanthridinone derivatives in various biological pathways suggests their potential as modulators of protein function.
NPC1L1, in particular, is the molecular target of ezetimibe, a well-known cholesterol absorption inhibitor. nih.govnih.gov Ezetimibe functions by binding to the extracellular loop of NPC1L1, thereby inhibiting the uptake of cholesterol. nih.gov This mechanism of action highlights the potential for other small molecules, including derivatives of the phenanthridinone class, to interact with this critical protein. The development of inhibitors targeting NPC1L1 is an active area of research aimed at managing elevated cholesterol levels. nih.gov
The general structure of phenanthridin-6(5H)-ones, being naturally occurring scaffolds, lends itself to diverse biological activities. nih.gov The synthesis of various substituted phenanthridin-6(5H)-ones, including those with methoxy (B1213986) groups, has been achieved, allowing for the exploration of their structure-activity relationships. acs.org Although specific studies on this compound's effect on NPC1 or NPC1L1 are not currently available, the broader family of phenanthridinone and quinoline (B57606) derivatives has been investigated for various pharmacological activities, including anticancer properties. nih.gov This underscores the potential for this class of compounds to interact with a range of biological targets.
Further research is required to elucidate the direct interactions, if any, between this compound and the NPC1 and NPC1L1 proteins. Such studies would be instrumental in determining its potential as a modulator of cholesterol transport and its broader therapeutic implications.
Mechanism of Action Studies
Pathway Modulation by Phenanthridinones
Chelation of Metal Ions at Active Sites (e.g., Mg2+ in HIV Integrase)
The inhibition of viral enzymes through the chelation of essential metal ions at their active sites is a well-established therapeutic strategy. Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) is a prime target for this approach, as its catalytic function is critically dependent on the coordination of two magnesium ions (Mg2+). nih.gov These ions are central to the enzyme's role in integrating viral DNA into the host genome, a process vital for viral replication. nih.govnih.gov The compound 2-Methoxy-6(5H)-phenanthridinone belongs to the broader class of phenanthridinones, which have been investigated for their potential as HIV inhibitors. nih.govnih.gov
The catalytic core of HIV-1 integrase features a conserved DDE motif, comprising three acidic amino acid residues: Asp64, Asp116, and Glu152. nih.gov This triad (B1167595) coordinates the two Mg2+ ions, which in turn facilitate the key chemical steps of DNA processing and integration. nih.govnih.gov The first step, known as 3'-processing, involves the nucleophilic attack by water to cleave two nucleotides from each 3' end of the viral DNA. nih.gov The subsequent strand transfer step involves the processed viral DNA ends attacking the host cell's DNA. nih.gov The Mg2+ ions are crucial for both activating the necessary nucleophiles and stabilizing the negatively charged transition states during these reactions. nih.gov
The mechanism of action for inhibitors like this compound is predicated on their ability to displace the viral DNA and chelate these essential Mg2+ ions within the integrase active site. The molecular structure of these inhibitors typically contains a pharmacophore—a specific arrangement of atoms—that can form strong coordination bonds with the two metal ions. For many integrase inhibitors, this pharmacophore consists of oxygen atoms that effectively compete with the natural substrate for binding to the Mg2+ ions. nih.gov By sequestering the magnesium ions, the inhibitor renders the enzyme catalytically inert, thereby halting the integration process and disrupting the viral life cycle. researchgate.net While a simple metal chelation motif is not solely sufficient for potent inhibition, the specific geometry and electronic properties of the chelating atoms are paramount for high-affinity binding. nih.gov
Research into related compounds, such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones, which also function as magnesium chelators, provides insight into this mechanism. nih.gov Studies have shown that these types of compounds can form stable complexes with Mg2+, a process that is often essential for their inhibitory activity against enzymes like HIV-1 integrase. nih.govresearchgate.net The effectiveness of such inhibitors is quantified by their IC50 values, which measure the concentration of the inhibitor required to reduce enzyme activity by half. The structure-activity relationship (SAR) studies of various inhibitor classes consistently highlight the critical role of the metal-chelating pharmacophore in determining their potency. nih.gov
Table 1: Inhibitory Activity of Selected HIV-1 Integrase Inhibitors
This table presents data for related compounds to illustrate the principles of HIV integrase inhibition, as specific IC50 values for this compound were not available in the searched literature.
| Compound/Class | Target Enzyme | Mechanism Highlight | IC50 Value |
| Diketoacids (DKAs) | HIV-1 Integrase | Metal Chelation | Varies (Potent) |
| Dicaffeoyltartaric Acids | HIV-1 Integrase | Metal Chelation | Varies (Potent) |
| 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione | HIV-1 Protease | Active Site Binding | 36 µМ nih.gov |
| 2-hydroxy-4-methoxycarbonyl-isoquinoline-1,3(2H,4H)-dione | HIV-1 RNase H / Integrase | Metal Chelation | Antiviral activity confirmed nih.gov |
Structure Activity Relationship Sar Studies
General SAR Principles in Phenanthridinone Derivatives
The biological activity of phenanthridinone derivatives is intrinsically linked to their chemical structure. youtube.com The phenanthridinone core, a tricyclic aromatic system, serves as a versatile scaffold that can be readily modified to modulate its interaction with various biological targets. nih.govnih.gov The planarity of this system is often a crucial factor for activities such as DNA intercalation, a mechanism of action for some anticancer agents. nih.gov
The phenanthridinone skeleton can be considered a steroid surrogate, suggesting its potential to bind to nuclear receptors that recognize endogenous steroidal ligands. nih.gov This hypothesis has driven research into developing phenanthridinone-based ligands for a range of nuclear receptors, including liver X receptors (LXRs), retinoic acid receptor-related orphan receptors (RORs), and the progesterone (B1679170) receptor (PR). nih.gov The ability to easily introduce substituents at various positions on the phenanthridinone scaffold allows for the fine-tuning of selectivity and potency towards specific targets. nih.gov
Influence of Substituents on Biological Activity Profiles
The nature and position of substituents on the phenanthridinone ring system are critical determinants of the resulting compound's biological activity and selectivity. researchgate.net Even subtle changes in the substitution pattern can lead to significant alterations in the pharmacological profile.
The introduction of a methoxy (B1213986) group, as seen in 2-Methoxy-6(5H)-phenanthridinone, can significantly influence the compound's properties. In a study on phenanthroquinolizidines, the analogue 7-methoxycryptopleurine (B1249294) demonstrated potent anti-inflammatory and cytotoxic activities. nih.gov Generally, the position of the methoxy group is crucial. For instance, in the synthesis of phenanthridinone derivatives, the presence of a methoxy group on the benzamide (B126) moiety can direct the cyclization process. nih.gov The electronic effects of the methoxy group, being an electron-donating group, can alter the electron density of the aromatic rings, thereby affecting interactions with biological targets.
The introduction of electron-withdrawing groups (EWGs) can have a profound impact on the biological activity of phenanthridinone derivatives. mdpi.com EWGs pull electron density from the aromatic ring, making it less nucleophilic and potentially altering its reactivity and binding affinity. youtube.com For example, in a study of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a cyano (-CN) group, a strong EWG, showed a significant decrease in the expression of the FOXM1 protein, a target in cancer therapy. mdpi.com The electron-withdrawing effect of the -CN group was found to be more influential than that of a nitro (-NO2) group in this context. mdpi.com
The incorporation of heteroatoms into the phenanthridinone scaffold can also modulate its biological activity. The nitrogen atom at the 5-position is a key feature, and its ability to be protonated can be exploited for targeted drug delivery, for instance, in the acidic environment of tumors. beilstein-journals.org
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). The phenanthrene (B1679779) scaffold, being a polycyclic aromatic hydrocarbon, is inherently lipophilic. researchgate.net The introduction of a lactam function to form the phenanthridinone scaffold alters this lipophilicity. The carbonyl group and the N-H group of the lactam can participate in hydrogen bonding, which generally decreases lipophilicity compared to the parent phenanthrene. This modification can have a significant impact on the compound's pharmacokinetic profile and its ability to cross cell membranes.
The degree of saturation in the phenanthridinone ring system can influence biological activity. Dihydro-phenanthridinone derivatives, where one of the double bonds in the ring system is reduced, exhibit different conformational flexibility compared to their fully aromatic counterparts. This can affect how the molecule fits into a receptor's binding site. In some cases, the non-planar structure of partially saturated analogs can be crucial for activity. nih.gov For example, the synthesis of 7,8,9,10-tetrahydrophenanthridin-6(5H)-one from 2-bromo-N-phenylcyclohex-1-enecarboxamide highlights the accessibility of these dihydro analogs. nih.gov
Ligand-Receptor Binding Interactions and Affinities
The interaction between a ligand, such as a phenanthridinone derivative, and its receptor is the fundamental basis of its biological effect. youtube.com These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The specific substituents on the phenanthridinone scaffold dictate the nature and strength of these interactions.
Table 1: Influence of Substituents on Biological Activity
| Scaffold/Derivative | Substituent(s) | Observed Biological Effect | Reference |
|---|---|---|---|
| Phenanthroquinolizidine | 7-Methoxy | Potent anti-inflammatory and cytotoxic activity | nih.gov |
| Thieno[2,3-b]pyridine | Cyano (-CN) | Decreased expression of FOXM1 protein | mdpi.com |
| Phenanthridine (B189435) | 4-N,N-diethylaminophenyl at C6 | Strongest DNA binding affinity and fluorescence enhancement | beilstein-journals.org |
| Phenanthridine | H-acceptor at C4, phenolic hydroxyl or pyridine (B92270) at C7 | Improved melanogenesis and tyrosinase activity | nih.gov |
Table 2: Comparison of Phenanthrene and Phenanthridinone Scaffolds
| Scaffold | Key Structural Feature | General Property | Potential Biological Implication |
|---|---|---|---|
| Phenanthrene | Fused three-ring aromatic system | High lipophilicity, planar structure | DNA intercalation |
| Phenanthridinone | Phenanthrene with a lactam moiety | Reduced lipophilicity (compared to phenanthrene), potential for H-bonding | Altered ADME properties, specific receptor interactions |
Application of Molecular Modeling and Docking Simulations for Activity Prediction
The prediction of biological activity through computational methods has become an indispensable tool in modern drug discovery and development. For compounds like this compound and its analogs, molecular modeling and docking simulations offer a powerful approach to elucidate potential biological targets, understand structure-activity relationships (SAR), and guide the design of more potent and selective molecules. These in silico techniques provide insights into the molecular interactions between a ligand and its target protein, which can be predictive of the compound's efficacy.
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, such as a drug candidate, within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction, often represented as a binding energy.
In the context of phenanthridine derivatives, molecular docking studies have been instrumental in identifying and optimizing compounds that modulate specific biological pathways. For instance, research into phenanthridine derivatives as agonists of the Wnt/β-catenin signaling pathway has utilized molecular docking to understand how these compounds interact with the DAX domain of axin. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's activity.
Furthermore, molecular modeling can extend beyond simple docking to include more complex simulations, such as molecular dynamics (MD). MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for a more accurate assessment of binding stability and the conformational changes that may occur upon ligand binding.
While specific molecular docking studies on this compound are not extensively reported in publicly available literature, the general principles and applications of these methods to the broader class of phenanthridines and related heterocyclic systems are well-established. These studies demonstrate the utility of computational approaches in predicting and understanding the biological activities of this class of compounds.
Research Findings from Molecular Docking of Related Structures
To illustrate the application of molecular docking in predicting the activity of compounds with similar scaffolds to this compound, the following data from studies on related heterocyclic compounds are presented.
One study focused on the design of new P-glycoprotein (P-gp) inhibitors based on a 6-methoxy-2-arylquinoline scaffold. nih.gov Molecular docking was used to investigate the interaction between the synthesized compounds and P-gp. The docking results for the most potent compound in the series revealed a key hydrogen bonding interaction involving the oxygen atom of the methoxy group with the side chain of Gln986, as well as a π-π stacking interaction between the phenyl ring and Phe979. nih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 5b (a 6-methoxy-2-arylquinoline derivative) | P-glycoprotein (P-gp) | Not explicitly stated, but showed strong interaction | Gln986, Phe979 | nih.gov |
In another research effort, a series of new heterocyclic compounds, including quinoline (B57606) and pyrido[2,3-d]pyrimidine (B1209978) derivatives, were synthesized and their anticancer activity was evaluated. nih.gov Molecular docking studies were conducted to understand the binding interactions of these compounds with several cancer-related proteins, including Estrogen Receptor alpha (ERα). The binding energies from these docking simulations provided a rationale for the observed biological activities. nih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 9 (a pyrido[2,3-d]pyrimidine derivative) | Estrogen Receptor alpha (ERα) | -7.80 | Pro324 | nih.gov |
| Compound 5b (a triazolopyrimidinone (B1258933) derivative) | Estrogen Receptor alpha (ERα) | -8.70 | Not specified | nih.gov |
| Compound 12a (a bis(1,2,4-triazole)pyrimidine derivative) | Estrogen Receptor alpha (ERα) | -7.90 | Not specified | nih.gov |
| Compound 16 (a pyridopyrimido-diquinazoline-dione derivative) | Estrogen Receptor alpha (ERα) | -8.60 | Not specified | nih.gov |
| Compound 12b (a bis(1,2,4-triazole)pyrimidine derivative) | Estrogen Receptor alpha (ERα) | -7.80 | Not specified | nih.gov |
These examples underscore the power of molecular modeling and docking simulations in predicting the biological activity of complex organic molecules. By applying these techniques to this compound, researchers could hypothesize its potential biological targets and guide future experimental studies to validate these predictions.
Therapeutic Potential and Research Applications
Drug Development and Lead Compound Identification
The phenanthridinone skeleton is a well-established privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive alkaloids. This has spurred considerable interest in developing synthetic methodologies to create novel derivatives for pharmaceutical applications. The identification of new lead compounds is a cornerstone of drug discovery, with natural products and their synthetic analogs providing a rich source of chemical diversity and biological activity.
The methoxy (B1213986) group (-OCH3) is a prevalent substituent in many approved drugs and is often incorporated by medicinal chemists to enhance a molecule's pharmacological profile. This functional group can favorably influence ligand-target binding interactions, improve physicochemical properties, and positively affect absorption, distribution, metabolism, and excretion (ADME) parameters. For instance, an aromatic methoxy group has been shown to be essentially non-lipophilic, which can be advantageous in optimizing a lead compound without increasing its fat solubility to undesirable levels.
Substituted 6(5H)-phenanthridinones have been specifically synthesized and investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair and other cellular processes. The development of PARP inhibitors is a significant area of cancer research, and phenanthridinone-based compounds like PJ34 and PJ38 have been identified as lead molecules in this class. The synthesis of phenanthridinone derivatives can be achieved through various modern techniques, including continuous flow photochemistry and palladium-catalyzed reactions, which facilitate the efficient generation of these compounds for drug discovery programs.
Potential as Anticancer Therapeutics
The phenanthridinone core is a key feature in a range of compounds demonstrating significant anticancer activity. Reports have highlighted the bioactivity of phenanthridinone derivatives against various cancer types. The flat, aromatic nature of the phenanthridinone structure allows it to intercalate with DNA, and derivatives have been developed as topoisomerase inhibitors, which are crucial enzymes in DNA replication and transcription.
The presence of a methoxy group can be pivotal for the cytotoxic activity of a compound. For example, in studies on other heterocyclic compounds, the inclusion of a methoxy group has been shown to enhance anticancer effects. The 2-methoxy substitution on the phenanthridinone ring is therefore of significant interest for its potential to modulate anticancer properties. Research into novel phenanthridine (B189435) derivatives has shown that compounds with methoxy substitutions can exhibit potent cytotoxic activity against human cancer cell lines, such as breast cancer (MCF-7). Mechanistic studies on some of these derivatives revealed they can induce cell cycle arrest and apoptosis by modulating key proteins involved in cell survival and death, such as the Bcl-2 family.
Furthermore, the development of inhibitors for P-glycoprotein (P-gp), a protein that can pump chemotherapy drugs out of cancer cells and lead to multidrug resistance, is a critical strategy in oncology. Derivatives of 6-methoxy-2-arylquinolines have been designed and synthesized as potential P-gp inhibitors, indicating that the methoxy group can be a key component in overcoming drug resistance.
Below is a table summarizing the anticancer activity of selected phenanthridinone and methoxy-containing derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect/Activity | Reference(s) |
| Phenanthridinone Derivatives | Various | Anti-cancer, Anti-bacterial, Anti-viral | |
| Compound 8a (a phenanthridine derivative) | MCF-7 (Breast Cancer) | IC50 of 0.28 µM; DNA topoisomerase I/II inhibition | |
| MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline) | HCT116, Caco-2 (Colorectal) | Inhibits proliferation, induces apoptosis via PI3K/AKT/mTOR pathway | |
| Compound 6h (2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one) | NCI-H522 (Non-small cell lung) | Strong inhibitory activity |
Development of Antiviral Therapies
The search for novel antiviral agents is a continuous effort in the face of emerging and evolving viral threats. While direct studies on the antiviral properties of 2-Methoxy-6(5H)-phenanthridinone are not extensively documented, research on structurally related compounds provides a basis for its potential in this area. The phenanthridinone skeleton itself has been associated with antiviral bioactivity.
Flavonoids and other natural products containing methoxy groups have demonstrated promising antiviral effects. For instance, 5,7,4'-trihydroxy-8-methoxyflavone, isolated from Scutellaria baicalensis, has shown inhibitory activity against influenza A and B viruses. The mechanism of action for this methoxyflavone was suggested to involve the inhibition of the fusion of the viral envelope with the host cell membrane, a critical early step in the viral infection cycle. Other studies on synthetic compounds have also noted that the presence of a methoxy group can be beneficial for antiviral activity. These findings suggest that the methoxy substituent on the phenanthridinone scaffold could confer antiviral properties, making this compound a candidate for future antiviral research.
Applications in the Treatment of Neurological Diseases
The potential application of phenanthridinone derivatives has been explored in the context of neurological diseases. For example, some derivatives have been investigated for their potential in treating ischemic stroke. However, a comprehensive review of the scientific literature did not yield specific research directly investigating the use of this compound for the treatment of neurological diseases. Further research is required to determine if this specific compound holds any therapeutic promise in this area.
Immunomodulatory Agent Development
The development of agents that can modulate the immune system is a significant area of therapeutic research. While phenanthridinone derivatives have been noted for a broad range of biological activities, including anti-inflammatory properties which suggest a potential for immune modulation, there is currently no specific research available on the immunomodulatory effects of this compound. The potential of this compound to act as an immunomodulatory agent remains an open area for investigation.
Materials Science Applications (e.g., polymers, coatings, laser dyes)
The application of organic molecules in materials science is a vast and active field of research. However, based on a review of the available scientific literature, there are no current studies to suggest the application of this compound in materials science, such as in the development of polymers, coatings, or as laser dyes.
Pharmacokinetics and Metabolism
In Vitro and In Vivo Pharmacokinetic Properties Assessment
Specific in vitro and in vivo pharmacokinetic data for 2-Methoxy-6(5H)-phenanthridinone are not extensively available in the public domain. However, insights can be drawn from studies on structurally related compounds. For instance, studies on other methoxy-substituted heterocyclic compounds, such as methoxyflavones found in Kaempferia parviflora extract, have demonstrated rapid absorption following oral administration in rats, with time to maximum concentration (Tmax) values ranging from 1 to 2 hours. nih.gov These compounds, however, exhibited low oral bioavailability, in the range of 1 to 4%. nih.gov The half-lives of these methoxyflavones were observed to be between 3 and 6 hours. nih.gov
While these findings for methoxyflavones provide a general reference, the pharmacokinetic profile of this compound would be influenced by its unique physicochemical properties.
Metabolic Stability and Cellular Permeation Characteristics
In general, the metabolic stability of a compound is assessed using in vitro systems such as liver microsomes. For example, in vitro metabolism studies of the parent compound, phenanthridine (B189435), using rat liver microsomes have shown that it undergoes metabolic conversion. nih.gov The stability of phenanthridinone derivatives can be influenced by the nature and position of substituents on the aromatic rings.
Cellular permeation is often evaluated using in vitro models like the Caco-2 cell permeability assay. This assay provides an indication of a compound's potential for intestinal absorption. The presence of the methoxy (B1213986) group in this compound could influence its lipophilicity and, consequently, its ability to permeate cell membranes.
Metabolite Identification and Metabolic Pathways
The metabolism of the core phenanthridine structure has been investigated, revealing several potential metabolic pathways that are likely relevant to this compound. The primary routes of metabolism for phenanthridine involve oxidation reactions.
N-oxidation and Hydroxylation Pathways
In vitro studies using rat hepatic microsomal preparations have identified multiple metabolites of phenanthridine. nih.gov These include the corresponding N-oxide and the lactam, phenanthridinone. nih.gov The formation of these metabolites was found to be significantly increased when using microsomes from rats pre-treated with phenobarbital, a known inducer of cytochrome P450 (CYP450) enzymes. nih.gov This suggests that CYP450 isozymes play a role in the N-oxidation and hydroxylation of the phenanthridine ring system. nih.gov It has been proposed that the lactam (phenanthridinone) may be formed via the N-oxide intermediate. nih.gov Additionally, other uncharacterized metabolites, presumed to be phenolic, were also detected, indicating that aromatic hydroxylation is another metabolic route. nih.gov
For this compound, it is plausible that similar pathways exist. The methoxy group itself could be a site for metabolism, potentially undergoing O-demethylation to form a phenolic metabolite. This is a common metabolic pathway for methoxy-substituted aromatic compounds. nih.gov
Role of Aldehyde Oxidase in Compound Metabolism
Aldehyde oxidase (AO) is another key enzyme implicated in the metabolism of phenanthridine and its derivatives. Studies have shown that phenanthridine is a substrate for AO, which catalyzes its oxidation to phenanthridinone. nih.gov One study using rat liver aldehyde oxidase indicated that this conversion occurs directly, without the formation of a phenanthridine N-oxide intermediate. nih.gov It was also noted that phenanthridinone itself was not further metabolized by this enzyme. nih.gov
The involvement of AO in the metabolism of azaheterocyclic compounds is a significant consideration in drug development, as it can present challenges due to interspecies differences and potential for drug-drug interactions. nih.govyoutube.com Given that this compound possesses the core phenanthridinone structure, it is conceivable that its precursor, 2-methoxyphenanthridine, would also be a substrate for aldehyde oxidase.
The metabolic pathways for methoxy-substituted compounds can also involve conjugation reactions. Studies on methoxyflavones have shown that after demethylation, the resulting hydroxylated metabolites, along with the parent compounds, are eliminated as sulfated and glucuronidated products in the urine. nih.gov Demethylated metabolites have also been identified in the feces. nih.gov
Analytical Methodologies for Characterization and Detection in Research
Application of Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for elucidating the molecular structure of newly synthesized compounds like 2-Methoxy-6(5H)-phenanthridinone. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, a distinct singlet would be expected for the methoxy (B1213986) (–OCH₃) protons, typically appearing in the range of δ 3.8–4.0 ppm. Aromatic protons would produce a complex pattern of signals in the δ 7.0–8.5 ppm region, with their specific shifts and coupling constants dependent on their position on the phenanthridinone core.
¹³C NMR identifies the different carbon environments in the molecule. The spectrum would show a signal for the methoxy carbon around δ 55 ppm. The carbonyl carbon (C=O) of the lactam ring would be observed significantly downfield, while the remaining aromatic carbons would appear in the typical δ 110–150 ppm range.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer further structural clues.
Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1650–1680 cm⁻¹.
Stretching vibrations for C–O bonds of the methoxy ether group.
Bands corresponding to C=C stretching within the aromatic rings and C–H bonds.
Table 1: Representative Spectroscopic Data for Phenanthridinone Derivatives This table is based on data for structurally similar compounds, such as 2-Methylphenanthridin-6(5H)-one, to illustrate expected spectral characteristics.
| Technique | Observed Feature | Expected Chemical Shift / Range | Reference |
|---|---|---|---|
| ¹H NMR | Methoxy Protons (–OCH₃) | δ 3.8–4.0 ppm (singlet) | rsc.org |
| ¹H NMR | Aromatic Protons | δ 7.0–8.5 ppm (multiplets) | acs.orgnih.gov |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~160 ppm | acs.orgnih.gov |
| ¹³C NMR | Methoxy Carbon (–OCH₃) | δ ~55 ppm | rsc.org |
| IR | Carbonyl Stretch (C=O) | ~1650–1680 cm⁻¹ | General spectroscopic data |
Chromatographic Purification and Analysis Techniques
Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound.
Flash Column Chromatography is a primary technique used for the purification of the crude compound after its synthesis. nih.gov This method utilizes a silica (B1680970) gel stationary phase and a solvent system of appropriate polarity to separate the target compound from unreacted starting materials, byproducts, and other impurities. nih.gov
Thin-Layer Chromatography (TLC) serves two main purposes: monitoring the progress of a chemical reaction and identifying the appropriate solvent system for flash chromatography. nih.gov It is also used as a simple, rapid method for preliminary purity analysis. For phenanthridinone derivatives, a common mobile phase consists of a mixture of dichloromethane (B109758) and methanol. acs.orgnih.gov Developed TLC plates are typically visualized under UV light (254 nm). nih.gov
High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to determine the purity of the final compound with great accuracy. It can also be adapted for preparative-scale purification. Furthermore, specialized chiral HPLC columns can be used to separate enantiomers of phenanthridinone derivatives that possess stereocenters. rsc.org The selection of the column, mobile phase (often a mixture of solvents like ethanol (B145695) and heptane), flow rate, and detector (typically UV) is optimized for the specific compound. sigmaaldrich.com
Gas Chromatography (GC) is generally less suitable for non-volatile, high molecular weight compounds like phenanthridinone and its derivatives compared to HPLC.
Table 2: Chromatographic Methods for Phenanthridinone Analysis and Purification
| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase Example | Reference |
|---|---|---|---|---|
| Flash Column Chromatography | Bulk Purification | Silica Gel (230–400 mesh) | Hexane/Ethyl Acetate Gradient | nih.gov |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Purity Check | Silica Gel on Aluminum Plate | Dichloromethane/Methanol (97:3) | acs.orgnih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-Resolution Purity Analysis | C18 or Chiral Phase | Ethanol/Heptane (50:50) | rsc.orgsigmaaldrich.com |
Bioanalytical Methods for Compound Concentration Determination in Complex Biological Matrices
When assessing the therapeutic potential of compounds like this compound, it is essential to measure their concentrations in biological samples such as plasma, blood, or tissue homogenates. This is critical for pharmacokinetic and metabolic studies.
The gold standard for quantifying small molecules in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of the compound even at very low concentrations.
The typical LC-MS/MS workflow involves:
Sample Preparation: The biological sample is processed to remove proteins and other interfering substances. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) system. The compound is separated from endogenous matrix components on a reversed-phase column (e.g., C18).
Mass Spectrometric Detection: As the compound elutes from the column, it is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce a characteristic product ion. This highly specific transition is monitored for quantification, minimizing interference and ensuring accurate measurement.
Given that phenanthridinone derivatives are investigated for various biological activities, including as potential anti-cancer agents, such validated bioanalytical methods are a prerequisite for advancing these compounds into further preclinical and clinical development. nih.govnih.gov
Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes for Diversely Substituted Phenanthridinones
The development of new synthetic methodologies is crucial for creating libraries of phenanthridinone derivatives with diverse substituents, which is essential for structure-activity relationship (SAR) studies. Modern synthetic chemistry has moved beyond classical methods, focusing on efficiency, atom economy, and the ability to introduce a wide range of functional groups.
Key advanced synthetic strategies include:
Palladium-Catalyzed Reactions : Palladium catalysis is a powerful tool for constructing the phenanthridinone core. acs.org One straightforward approach involves the palladium-mediated annulation of 2-bromobenzamides and 2-bromobenzoic acids, which is compatible with a variety of functional groups and provides a modular route to structurally diverse phenanthridinones in high yields. acs.org Another method uses palladium-norbornene catalysis for the intermolecular dehydrogenative annulation of aryl iodides and aryl carbamic chlorides. mdpi.com Furthermore, palladium nanoparticles have been successfully used as catalysts for intramolecular C-H bond functionalization, demonstrating high yields and tolerance for diverse functional groups like methoxy (B1213986), chloro, and trifluoromethyl. rsc.org
Photo-Mediated Reactions : Visible-light-mediated synthesis has emerged as a green and efficient alternative. mdpi.com One such method employs a transition-metal-free approach using an organic photocatalyst, like 1-chloroanthraquinone, to induce the cyclization of benzamides into phenanthridinones via a radical pathway at room temperature. mdpi.comresearchgate.net This technique represents a significant advancement by avoiding the need for transition metals and harsh reaction conditions. researchgate.net
C-H Bond Activation : Direct C-H bond activation is a highly sought-after strategy that avoids the need for pre-functionalized substrates. mdpi.com This approach simplifies the synthesis of complex molecules by directly converting C-H bonds into C-C or C-N bonds to form the heterocyclic ring system. While challenges in substrate scope and scalability remain, it represents a frontier in efficient and sustainable chemical synthesis. mdpi.com
Table 1: Comparison of Modern Synthetic Routes for Phenanthridinones
| Synthetic Strategy | Key Features | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Annulation | Coupling of 2-bromobenzamides and 2-bromobenzoic acids. | Palladium catalyst. | High yields, modular, good functional group tolerance. | acs.org |
| Palladium Nanoparticle Catalysis | Intramolecular C-H bond functionalization. | Photochemically synthesized Pd-PVP nanoparticles. | High yields, ligand-free, tolerates diverse functional groups. | rsc.org |
| Visible Light-Mediated Cyclization | Direct oxidative C-H amidation of benzamides. | 1-chloroanthraquinone, visible light. | Transition-metal-free, room temperature, proceeds via radical cyclization. | mdpi.comresearchgate.net |
Development of Targeted Therapies based on Specific Mechanistic Insights
A deeper understanding of how phenanthridinone derivatives interact with biological targets is paving the way for the development of targeted therapies. Rather than acting as broad cytotoxic agents, new compounds are being designed to selectively interfere with specific cellular pathways implicated in disease.
A prime example is the targeting of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.gov BET bromodomains are epigenetic readers that play a crucial role in regulating gene transcription. Their inhibition has become a promising strategy for treating cancer and inflammatory diseases. nih.gov Research has led to the identification of novel phenanthridin-6(5H)-one derivatives as potent and selective BET inhibitors. nih.gov These compounds have demonstrated significant inhibitory activity in cancer cell lines, providing a clear mechanism-based approach to therapy. nih.gov The methoxy group, as seen in 2-Methoxy-6(5H)-phenanthridinone, can be a key feature in modulating the lipophilicity and binding interactions of these inhibitors with their target proteins. mdpi.comnih.gov
Investigation of Combination Therapies and Synergistic Effects
The future of cancer treatment and other complex diseases often lies in combination therapies, where drugs with different mechanisms of action are used together to enhance efficacy and overcome resistance. While specific studies on combination therapies involving this compound are still an emerging area, the potential is significant. For instance, a targeted BET inhibitor based on the phenanthridinone scaffold could be combined with traditional chemotherapy or immunotherapy. The rationale is that the phenanthridinone derivative could sensitize cancer cells to the effects of the other agent, leading to a synergistic, rather than merely additive, therapeutic effect. Future research will likely focus on identifying optimal drug combinations and schedules to maximize this synergy.
Application of Computational Chemistry in Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the development process and reducing costs. youtube.com For phenanthridinone-based drug design, computational methods are applied in several key ways: wiley.com
Structure-Based Drug Design (SBDD) : When the 3D structure of a biological target (like a BET bromodomain) is known, SBDD can be used to design phenanthridinone derivatives that fit precisely into the target's binding site. nih.gov This allows for the rational optimization of potency and selectivity.
Virtual Screening : Large virtual libraries of phenanthridinone compounds can be screened in silico to predict their binding affinity for a target protein. youtube.com This pre-screening helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources. youtube.com
Predicting ADMET Properties : Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new phenanthridinone derivatives. wiley.comnih.gov This helps in the early identification and elimination of candidates that are unlikely to become successful drugs due to poor pharmacokinetic profiles. nih.gov
These computational approaches facilitate a "design-test-refine" cycle that is much more efficient than traditional trial-and-error methods, enabling the creation of optimized drug candidates. youtube.com
Investigation of Emerging Biological Activities and Therapeutic Indications
While much of the focus has been on anticancer applications, the phenanthridinone scaffold is being explored for a wider range of therapeutic uses. Recent studies have evaluated the in vitro antiproliferative activity of newly synthesized phenanthridine-6(5H)-ones against various human solid tumor cell lines, with some compounds showing activity in the low micromolar range. rsc.org This highlights the potential to tailor phenanthridinone derivatives for specific cancer types.
Beyond cancer, the diverse biological activities associated with this heterocyclic system suggest potential applications in other areas. The structural similarity of phenanthridinones to other bioactive alkaloids warrants investigation into their potential as neuroprotective agents, antiviral compounds, or anti-inflammatory drugs. As synthetic methods become more versatile, allowing for the creation of a wider array of derivatives, it is anticipated that new and unexpected biological activities will be uncovered, opening up novel therapeutic avenues for this versatile chemical scaffold.
Compound Index
Q & A
Q. What are the common synthetic routes for 2-Methoxy-6(5H)-phenanthridinone, and how do reaction conditions influence yield?
this compound is synthesized via palladium-catalyzed C-H activation and aryne multicomponent reactions. Key steps include:
- Substrate Preparation : Use of brominated benzamide precursors (e.g., N-benzyl-2-bromo-5-methoxybenzamide) in equimolar reactions with aryl halides .
- Catalytic System : Pd catalysts with ligands (e.g., CuF₂) to regulate aryne release rates, achieving yields between 28–41% depending on substituents .
- Purification : Column chromatography (hexane/AcOEt gradients) isolates derivatives, with yields affected by steric hindrance and electronic effects of substituents .
Methodological Tip : Optimize temperature (70–100°C) and solvent polarity (e.g., DMF/water mixtures) to minimize byproducts like dichloro or dimethoxy derivatives .
Q. How can NMR spectroscopy confirm the structure of this compound derivatives?
¹H and ¹³C NMR are critical for structural validation:
- Proton Assignments : Methoxy groups resonate at δ ~3.75–3.96 ppm, while aromatic protons in the phenanthridinone core appear at δ 6.8–8.15 ppm. Ortho and meta protons show distinct splitting patterns (e.g., J = 2.3–9.2 Hz) .
- Empirical Tables : Compare observed shifts to reference data for substituted phenanthridinones (e.g., methoxy shielding effects: ortho protons deshield by ~0.5 ppm) .
Methodological Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Q. What in vitro assays evaluate the PARP inhibitory activity of this compound?
- Enzyme Assays : Measure NAD⁺ depletion in PARP1/2 enzymatic kits (IC₅₀ values <10 μM reported) .
- Cell-Based Models : Assess anti-proliferative effects in murine lymphoma (RDM4) or RAW 264.7 macrophage lines via MTT assays. Monitor PARP activity via Western blot for poly(ADP-ribose) formation .
Methodological Tip : Include benzamide as a positive control and validate specificity using PARP1/2 knockout cells .
Advanced Research Questions
Q. How can regioselectivity in palladium-catalyzed C-H activation be optimized for phenanthridinone synthesis?
- Directing Groups : Use amide or benzyl groups to steer C-H activation to specific positions (e.g., N-benzyl derivatives favor 5-substitution) .
- Ligand Screening : Test bidentate ligands (e.g., 1,10-phenanthroline) to enhance Pd catalyst selectivity .
- Mechanistic Insights : Interval NMR tracking reveals intermediates; CuF₂ accelerates aryne release, reducing side reactions .
Methodological Tip : Employ deuterium labeling to map C-H activation sites .
Q. How should discrepancies in reported biological activities across studies be addressed?
- Context Dependency : Variability in cytokine suppression (e.g., TNF-α vs. IL-6) may arise from cell-type-specific PARP1/2 expression .
- Off-Target Effects : Use siRNA knockdowns or isoform-specific inhibitors to confirm PARP1/2 dependency .
- Dose-Response Analysis : Compare EC₅₀ values in different models (e.g., hepatotoxicity vs. neuroprotection) .
Q. What in vivo models study the neuroprotective effects of this compound?
- EAE Rat Model : Induce experimental autoimmune encephalomyelitis (EAE) via myelin immunization. Administer 20–50 mg/kg this compound intraperitoneally and quantify clinical scores, spinal cord cytokines (IL-1β, TNF-α), and NF-κB activity via qRT-PCR .
- Controls : Include benzoic acid (inactive analog) to isolate PARP-dependent effects .
Q. How does the methoxy substituent influence bioactivity?
Q. What methodologies assess NF-κB transcriptional regulation by this compound?
- DNA-Binding Assays : Electrophoretic mobility shift assays (EMSAs) quantify NF-κB binding to consensus sequences .
- Transcriptional Profiling : qRT-PCR or RNA-seq of NF-κB target genes (e.g., TNF-α, IL-2) in activated lymphocytes .
- Chromatin Immunoprecipitation (ChIP) : Validate NF-κB promoter occupancy in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
